molecular formula C7H13NO4 B13786977 1-Acetyl-2-pyrrolidinecarboxylic acid hydrate CAS No. 852228-03-6

1-Acetyl-2-pyrrolidinecarboxylic acid hydrate

Cat. No.: B13786977
CAS No.: 852228-03-6
M. Wt: 175.18 g/mol
InChI Key: HUODHBCHOZGLSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetyl-2-pyrrolidinecarboxylic acid hydrate is a chemical compound with the molecular formula C7H11NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetyl-2-pyrrolidinecarboxylic acid hydrate can be synthesized through several methods. One common approach involves the acetylation of 2-pyrrolidinecarboxylic acid. The reaction typically requires an acetylating agent such as acetic anhydride or acetyl chloride, and a catalyst like pyridine or triethylamine. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale acetylation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-2-pyrrolidinecarboxylic acid hydrate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Acetyl-2-pyrrolidinecarboxylic acid hydrate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-acetyl-2-pyrrolidinecarboxylic acid hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with enzymes involved in metabolic pathways, influencing their function and leading to therapeutic effects.

Comparison with Similar Compounds

    2-Pyrrolidinecarboxylic acid: A precursor in the synthesis of 1-acetyl-2-pyrrolidinecarboxylic acid hydrate.

    N-Acetylproline: Another acetylated derivative of proline with similar structural features.

    Pyrrolidine-2,5-dione: A related compound with a different functional group arrangement.

Uniqueness: this compound is unique due to its specific acetylation pattern and the presence of a hydrate form. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

852228-03-6

Molecular Formula

C7H13NO4

Molecular Weight

175.18 g/mol

IUPAC Name

1-acetylpyrrolidine-2-carboxylic acid;hydrate

InChI

InChI=1S/C7H11NO3.H2O/c1-5(9)8-4-2-3-6(8)7(10)11;/h6H,2-4H2,1H3,(H,10,11);1H2

InChI Key

HUODHBCHOZGLSB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC1C(=O)O.O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.